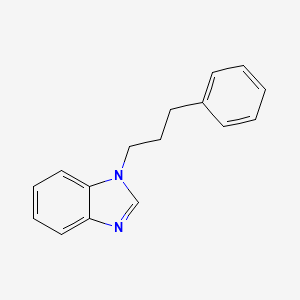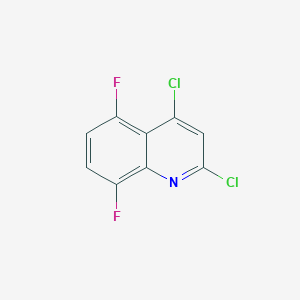
2,4-Dichloro-5,8-difluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,8-difluoroquinoline is a heterocyclic aromatic compound . It has a CAS Number of 1367807-93-9 and a molecular weight of 234.03 . It is a powder in physical form .
Synthesis Analysis
The specific details of its synthesis can vary, but it often involves reactions like fluorination and cyclization of starting materials containing quinoline or similar ring structures.Molecular Structure Analysis
The IUPAC name of 2,4-Dichloro-5,8-difluoroquinoline is the same as its common name . The InChI code is 1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, including 2,4-Dichloro-5,8-difluoroquinoline, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
2,4-Dichloro-5,8-difluoroquinoline is a powder in physical form . The storage temperature is 4 degrees Celsius .科学的研究の応用
Chloroquine-Containing Compounds: A Patent Review
Chloroquine (CQ) and its derivatives have been explored for their potential beyond antimalarial effects, showing promise in managing various diseases due to their biochemical properties. Novel compounds based on the CQ scaffold have been studied, highlighting the need for further investigation into the racemic CQ, other antimalarials, and their analogs for broader therapeutic applications, including cancer therapy combination treatments (Njaria et al., 2015).
Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) and its derivatives have attracted attention for their broad spectrum of biological activities against life-threatening diseases, including cancer and neurodegenerative disorders. Their metal chelation properties further underscore their potential as drug candidates for various therapeutic targets, indicating a fertile area for the synthesis of novel pharmacologically potent agents (Gupta et al., 2021).
Environmental and Toxicological Studies of 2,4-D Herbicide
The environmental impact and toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied, revealing its widespread presence and potential lethal effects on non-target organisms. This comprehensive analysis highlights the necessity of localized mitigation strategies to prevent environmental contamination and protect public health from exposure to 2,4-D (Zuanazzi et al., 2020).
Chlorogenic Acid: Dual Role as a Food Additive and Nutraceutical
Chlorogenic acid (CGA) exhibits significant health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic activities. Its use as a food additive for microbial inhibition and as a component in dietary supplements and functional foods underscores its value in both health promotion and food preservation, highlighting an area for continued research and application (Santana-Gálvez et al., 2017).
The Biological and Clinical Activity of Anti-Malarial Drugs in Autoimmune Disorders
Chloroquine and hydroxychloroquine, known for their anti-malarial properties, also exhibit immunosuppressive activities, making them valuable in the treatment of autoimmune disorders. This review presents clinical trials and experimental results on their efficacy in managing diseases like systemic lupus erythematosus and rheumatoid arthritis, providing insight into their potential repurposing (Taherian et al., 2013).
Safety And Hazards
The safety information for 2,4-Dichloro-5,8-difluoroquinoline includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,4-dichloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQAZMLZAWUIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,8-difluoroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



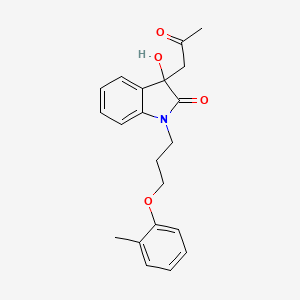
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)
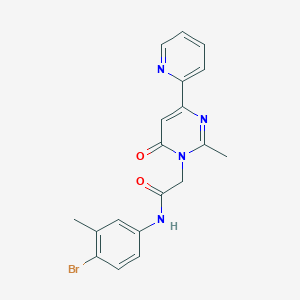
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
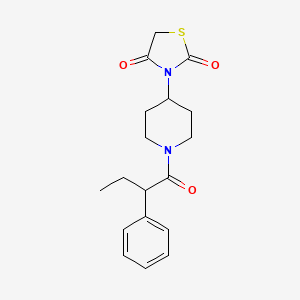
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)
